Gnetumontanin B: A Technical Guide to its Chemical Structure and Biological Activity
Gnetumontanin B: A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnetumontanin B, a naturally occurring stilbenoid, has garnered attention for its potent biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its notable inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α). Detailed experimental protocols for its isolation and the assessment of its biological activity are presented, alongside a depiction of its interaction with the TNF-α signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
Gnetumontanin B is a complex stilbene (B7821643) trimer, a class of polyphenolic compounds known for their diverse pharmacological effects. It is an oligomer formed from two units of oxyresveratrol (B150227) and one unit of resveratrol[1][2][3][4].
Chemical Formula: C₄₂H₃₂O₁₁[5]
Molecular Weight: 712.7 g/mol [5]
CAS Number: 809237-87-4[5]
IUPAC Name: (2S,2'S,3S,3'S)-2'-(2,4-Dihydroxyphenyl)-3,3'-bis(3,5-dihydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)vinyl]-2,2',3,3'-tetrahydro-2,7'-bi-1-benzofuran-4,4'-diol[5]
SMILES: C1=CC(=C(C=C1O)O)/C=C/C2=CC(=C3--INVALID-LINK--C4=C(C=C(C=C4)O)O">C@HC5=CC(=CC(=C5)O)O)O [C@H]6--INVALID-LINK--C9=CC(=CC(=C9)O)O[5]
Physicochemical Properties
A summary of the key physicochemical properties of Gnetumontanin B is provided in the table below.
| Property | Value | Reference |
| Melting Point | 209-210 °C | [5] |
| Density | 1.6 ± 0.1 g/cm³ | [5] |
| Boiling Point | 857.5 ± 65.0 °C at 760 mmHg | [5] |
| Flash Point | 472.4 ± 34.3 °C | [5] |
| LogP | 4.71 | [5] |
Biological Activity: Inhibition of TNF-α
Gnetumontanin B has been identified as a potent inhibitor of TNF-α production. TNF-α is a pro-inflammatory cytokine implicated in a wide range of inflammatory diseases, making its inhibitors valuable therapeutic targets.
Quantitative Data
The inhibitory activity of Gnetumontanin B on TNF-α production is summarized in the following table.
| Parameter | Value | Reference |
| IC₅₀ | 1.49 µM | [1][5] |
| Inhibitory Ratio | 58.1% at 10⁻⁵ mol L⁻¹ | [1][4] |
Experimental Protocols
Isolation of Gnetumontanin B from Gnetum montanum
Gnetumontanin B is isolated from the lianas of Gnetum montanum Markgr. f. megalocarpum Markgr[1][2][4]. The general procedure involves the following steps:
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Extraction: The dried and powdered lianas of Gnetum montanum are extracted with a suitable organic solvent, such as 95% ethanol, at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the plant material.
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Concentration: The resulting crude extract is then concentrated under reduced pressure to yield a residue.
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Chromatographic Separation: The residue is subjected to a series of chromatographic techniques for purification. This multi-step process often includes:
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Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., a mixture of chloroform (B151607) and methanol).
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Sephadex LH-20 Column Chromatography: Fractions of interest are further purified on a Sephadex LH-20 column, which separates compounds based on their molecular size and polarity.
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Preparative High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using preparative HPLC on a C18 reversed-phase column to yield pure Gnetumontanin B.
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Structure Elucidation: The structure of the isolated Gnetumontanin B is confirmed by spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS)[1][4].
TNF-α Inhibition Assay
The inhibitory effect of Gnetumontanin B on TNF-α production is typically evaluated using a lipopolysaccharide (LPS)-stimulated macrophage cell line, such as murine RAW 264.7 cells.
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Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
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Cell Treatment: The cells are seeded in culture plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of Gnetumontanin B for a specific duration (e.g., 1 hour).
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Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce the production of TNF-α. A control group without LPS stimulation and a vehicle control group are also included.
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Quantification of TNF-α: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
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Data Analysis: The percentage of TNF-α inhibition is calculated by comparing the TNF-α levels in the Gnetumontanin B-treated groups to the LPS-stimulated control group. The IC₅₀ value, the concentration of Gnetumontanin B that causes 50% inhibition of TNF-α production, is then determined from the dose-response curve.
Signaling Pathway
Gnetumontanin B exerts its anti-inflammatory effect by inhibiting the production of TNF-α. The following diagram illustrates the simplified signaling pathway of TNF-α and the proposed point of intervention for Gnetumontanin B.
Caption: Simplified LPS-induced TNF-α production pathway and the inhibitory action of Gnetumontanin B.
Conclusion
Gnetumontanin B is a promising natural product with a well-defined chemical structure and potent anti-inflammatory properties, primarily through the inhibition of TNF-α production. The detailed information on its chemical characteristics, biological activity, and associated experimental protocols provided in this guide serves as a foundational resource for further research and development. Future studies could focus on elucidating the precise molecular mechanisms of its TNF-α inhibitory activity, exploring its therapeutic potential in preclinical models of inflammatory diseases, and optimizing its structure for enhanced efficacy and drug-like properties.
References
- 1. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gnetumontanin B | CAS:809237-87-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gnetumontanin B | CAS#:809237-87-4 | Chemsrc [chemsrc.com]
